molecular formula C15H16N2O3 B14693798 3-Phenyl-8-propanoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione CAS No. 35142-71-3

3-Phenyl-8-propanoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione

Cat. No.: B14693798
CAS No.: 35142-71-3
M. Wt: 272.30 g/mol
InChI Key: JBSDYSSKUBAYBU-UHFFFAOYSA-N
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Description

3-Phenyl-8-propanoyl-3,8-diazabicyclo[321]octane-2,4-dione is a complex organic compound that belongs to the family of diazabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms The 3-Phenyl-8-propanoyl-3,8-diazabicyclo[32

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-8-propanoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the use of azomethine ylides derived from 2(1H)-pyrazinones that undergo 1,3-dipolar cycloadditions with acrylate and acrylic acid derivatives . The cycloaddition reactions are carried out under controlled conditions to ensure the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of high-purity reagents and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-8-propanoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

3-Phenyl-8-propanoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-Phenyl-8-propanoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-8-propanoyl-3,8-diazabicyclo[321]octane-2,4-dione is unique due to its specific structural features and the presence of the phenyl and propanoyl groups

Properties

CAS No.

35142-71-3

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

3-phenyl-8-propanoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione

InChI

InChI=1S/C15H16N2O3/c1-2-13(18)17-11-8-9-12(17)15(20)16(14(11)19)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3

InChI Key

JBSDYSSKUBAYBU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C2CCC1C(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

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